Cas no 205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside)

205527-00-0 structure
Nome del prodotto:5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Hydroxykaempferol 3-beta-rutinoside
- 5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
- 5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
- 4',5,6,7-Tetrahydroxyflavonol 3-rutinoside
- Q27134753
- 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-
- 205527-00-0
- E87176
- CS-0140288
- CHEBI:66215
- FS-7273
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- HY-N8191
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- CHEMBL449793
- AKOS040760237
- 3-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 6-Hydroxykaempferol 3-rutinoside
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one
- DA-70308
-
- Inchi: 1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1
- Chiave InChI: QYRJNVCANQPMCH-QGAVNTNWSA-N
- Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1C(C2C(=C(C(=CC=2OC=1C1C=CC(=CC=1)O)O)O)O)=O
Proprietà calcolate
- Massa esatta: 610.15338487 g/mol
- Massa monoisotopica: 610.15338487 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 43
- Conta legami ruotabili: 6
- Complessità: 1020
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.3
- Peso molecolare: 610.5
- Superficie polare topologica: 266
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1311-5 mg |
6-Hydroxykaempferol 3-beta-rutinoside |
205527-00-0 | 5mg |
¥4179.00 | 2022-04-26 | ||
Cooke Chemical | M3627757-5mg |
6-Hydroxykaempferol3-β-rutinoside |
205527-00-0 | ≥98% | 5mg |
RMB 2400.00 | 2025-02-21 | |
TargetMol Chemicals | TN1311-10mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 10mg |
¥ 4280 | 2023-09-15 | |
TargetMol Chemicals | TN1311-1mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 1mg |
¥ 1300 | 2024-07-24 | ||
TargetMol Chemicals | TN1311-1 mL * 10 mM (in DMSO) |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
TargetMol Chemicals | TN1311-10 mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 98% | 10mg |
¥ 4,280 | 2023-07-11 | |
TargetMol Chemicals | TN1311-1mg |
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside |
205527-00-0 | 1mg |
¥ 1300 | 2024-07-20 |
5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside Letteratura correlata
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside) Prodotti correlati
- 1352397-79-5(5-fluoro-7-methyl-1h-indole-3-carboxylic Acid)
- 23929-50-2(17b-Estradiol 17-Sulfate Potassium Salt)
- 2228900-13-6(tert-butyl N-2-(2-methyl-5-nitrophenyl)-1-oxopropan-2-ylcarbamate)
- 2097903-84-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide)
- 1216314-67-8(2-Chloro-1-(1,3-oxazol-4-yl)ethanone)
- 1172443-41-2(3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea)
- 1804151-53-8(2-Bromo-1-(2-ethyl-5-methylphenyl)propan-1-one)
- 2138217-65-7(Pyrimidine, 4,6-dichloro-5-(2-methylpropyl)-)
- 2411249-57-3(N-(4-phenyloxan-4-yl)methylbut-2-ynamide)
- 1781917-86-9(4-(3,3-dimethylazetidin-2-yl)pyridine)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:205527-00-0)6-Hydroxykaempferol 3-β-rutinoside

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta